molecular formula C4H3NO3 B1200269 3-Oxauracil CAS No. 34314-63-1

3-Oxauracil

Cat. No. B1200269
CAS RN: 34314-63-1
M. Wt: 113.07 g/mol
InChI Key: WQAIPNTUCFSZRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Oxauracil involves specific reactions that lead to its formation. For instance, 5-Fluoro-1,3-oxazine-2,6(3H)-dione (3-oxa-FU) can be synthesized by reacting 3-oxauracil with fluoroxytrifluoromethane and decomposing the adduct in the presence of a catalytic amount of Et3N (Bobek, Kuhar, & Bloch, 1979).

Molecular Structure Analysis

The molecular structure of 3-Oxauracil has been elucidated through both experimental and computational methods. A study involving manual crystallization and concurrent computational analysis successfully determined the crystal structure of 3-Oxauracil, indicating that the observed crystal structure corresponds to the global minimum in lattice energy. This suggests a significant thermodynamic stability and a low likelihood of polymorphs under typical conditions (Copley, Deprez, Lewis, & Price, 2005).

Chemical Reactions and Properties

3-Oxauracil undergoes various chemical reactions that highlight its unique properties. For example, its interaction with hydrogen fluoride leads to unexpected formations, such as the creation of 3′-fluoro-3′-deoxyuridine, showcasing its reactivity and the potential for forming derivatives with distinct properties (Misra, Gati, Knaus, & Wiebe, 1984).

Physical Properties Analysis

The physical properties of 3-Oxauracil, such as its crystalline structure and stability, are crucial for understanding its behavior in different environments. The crystal structure analysis revealed an unusually large energy gap between the observed and hypothetical structures, which is indicative of its stable and predictable physical form under standard conditions (Copley, Deprez, Lewis, & Price, 2005).

Scientific Research Applications

  • Antimicrobial, Cancerostatic, and Immunosuppressive Effects : 3-Oxauracil has shown pronounced antimicrobial, cancerostatic, and immunosuppressive effects. In aqueous mediums, it decomposes into formylacetic acid and then acetaldehyde. It has been effective in increasing survival rates in mice and rats with specific types of cancers, acting as an inhibitor of L1210 leukemia. The 5-halogen derivatives of 3-Oxauracil also display antibacterial activity (Skoda, Votruba, & Farkaš, 1979).

  • Effectiveness Against Bone Marrow Cells in Leukemic Patients : 3-Oxauracil has shown significant inhibitory activity against bone marrow cells from patients with acute lymphoblastic leukemia, compared to those with acute myeloblastic and chronic myeloid leukemia (Reiner, Mardiak, Reinerová, & Ujházy, 1981).

  • Cytostatic and Pharmacological Properties : Studies have demonstrated the cancerostatic effect of 3-Oxauracil on various experimental tumors in mice and rats. Notably, it significantly decreased tumor weight and increased survival time in NK lymphoma of mice. The distribution of the substance in the body has been extensively studied, revealing insights into its pharmacokinetics (Veselá, Vachová, Elis, Farkaš, & Skoda, 1978).

  • Effects on Survival Time in Mouse Leukemia and Sarcoma : In experiments with mice, 3-Oxauracil increased survival time in mice with 37 sarcoma and showed slight effects in mice with L1210 leukemia. The studies noted no toxic side effects with large therapeutic doses of the drug (Stoychkov & Mircheva, 1978).

  • Crystal Structure Analysis : Research has also been conducted on the crystal structure of 3-Oxauracil, providing valuable insights into its stability and potential polymorphs. This information is crucial for understanding the substance's behavior in various applications (Copley, Deprez, Lewis, & Price, 2005).

  • Effectiveness in Treating Herpes Simplex Virus-Induced Encephalitis : 3-Oxauracil has been effective in reducing mortality associated with HSV-2-induced encephalitis in mice. However, it did not decrease mortality associated with HSV-1 infection but did increase survival time and decreased the amount of infectious virus recovered from the brains of HSV-1-infected animals (Seal & Jamison, 1984).

  • Antineoplastic Potential : An assessment of 3-Oxauracil's antineoplastic properties revealed its significant cytotoxic activity against various human tumor cell lines, including pancreatic, colon, neuroendocrine, and non-small cell lung cancer lines (Seal, Von Hoff, Lawrence, Izbicka, & Jamison, 2004).

properties

IUPAC Name

3H-1,3-oxazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-3-1-2-5-4(7)8-3/h1-2H,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAIPNTUCFSZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187878
Record name 3-Oxauracil
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Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxauracil

CAS RN

34314-63-1
Record name 3-Oxauracil
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Record name 3-Oxauracil
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Record name 3-Oxauracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
J Škoda, I Votruba, J Farkaš - Collection of Czechoslovak …, 1974 - cccc.uochb.cas.cz
… , 3-oxauracil does not inhibit the metabolic conversions of dihydroorotic and orotic acids; the growth-inhibiting effect of 3-oxauracil … the inhibition of bacterial growth due to 3-oxauracil. …
Number of citations: 14 cccc.uochb.cas.cz
J Škoda, I Votruba, J Farkaš - Biochemical Pharmacology, 1979 - Elsevier
… of 3-oxauracil was headed by Heidelberger (see the opening section in Ref. 4). 3-Oxauracil … We have found that 3-oxauracil in an aqueous medium is decomposed at a rate dependent …
Number of citations: 5 www.sciencedirect.com
O Fliegerova, H Škodová, J Farkaš… - Collection of …, 1976 - cccc.uochb.cas.cz
… 1 shows the most active inhibitors of growth to be 5-iodo-3-oxauracil and 5-bromo-3-oxauracil. Both compounds are much active antibacterially than unsubstituted 3-oxauracil. The …
Number of citations: 4 cccc.uochb.cas.cz
L Seal, D Von Hoff, R Lawrence, E Izbicka… - Investigational new …, 1997 - Springer
… In conclusion, 3-oxauracil exhibits cytotoxic activity against all cancer cell lines tested (pancreatic, colon, neuroendocrine, and nonsmall cell lung). These results suggest further studies …
Number of citations: 14 link.springer.com
M Bobek, S Kuhar, A Bloch - Journal of Medicinal Chemistry, 1979 - ACS Publications
… by 3oxauracil,… 3-oxauracil was published in 1974 by Chwang and Heidelberger,6 and in a preliminary communication we presented the synthesis of the 5-fluoro derivative of 3-oxauracil.…
Number of citations: 10 pubs.acs.org
V Ujhazy, P Reiner, J Farkas, J Skoda - Neoplasma, 1977 - europepmc.org
… 2.3-Dihydro-1,3-6H-oxazine-dione ("3-oxauracil") was tested against L1210 leukemia. The compound exhibited significant growth-inhibiting effect against this tumor both in vitro …
Number of citations: 7 europepmc.org
J Ŝkoda, I Votruba, J Farkaŝ - Antimetabolites in Biochemistry, Biology and …, 1979 - Elsevier
… BIOLOGICAL EFFECTS "3-Oxauracil" We observed in 1972 that "3-oxauracil" present in a mineral medium with glucose will inhibit the growth of Escherichia coli (11) and in a medium …
Number of citations: 0 www.sciencedirect.com
J Škoda, I Votruba, J Farkaš - Antimetabolites in Biochemistry …, 2014 - books.google.com
… " 3-Oxauracil" We observed in 1972 that" 3-oxauracil" present in a mineral medium with glucose will inhibit the growth of Esc her ich ia co 1 i B (ll) and in a medium with Yeast Carbon …
Number of citations: 0 books.google.com
H Vesela, M Vachova, J Elis, J Farkas, J Skoda - Neoplasma, 1978 - europepmc.org
… properties of a new metabolic inhibitor "3-oxauracil" were studied. The cancerostatic effect … ascitic carcinoma after the oral application of "3-oxauracil". The acute toxicity of the substance …
Number of citations: 3 europepmc.org
P Reiner, J Mardiak, M Reinerova, V Ujhazy - Neoplasma, 1981 - europepmc.org
… for evaluation of 3-oxauracil (2,3-dihydro-1,3-6H-oxazine-2,6-dione) effectivity against bone marrow cells from 18 leukemic patients. The highest inhibitive activity of the 3-oxauracil was …
Number of citations: 3 europepmc.org

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